5-(3,4-Difluorophenyl)thiazol-2-amine 5-(3,4-Difluorophenyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18781669
InChI: InChI=1S/C9H6F2N2S/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13)
SMILES:
Molecular Formula: C9H6F2N2S
Molecular Weight: 212.22 g/mol

5-(3,4-Difluorophenyl)thiazol-2-amine

CAS No.:

Cat. No.: VC18781669

Molecular Formula: C9H6F2N2S

Molecular Weight: 212.22 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-Difluorophenyl)thiazol-2-amine -

Specification

Molecular Formula C9H6F2N2S
Molecular Weight 212.22 g/mol
IUPAC Name 5-(3,4-difluorophenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C9H6F2N2S/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13)
Standard InChI Key CGTCHYGQSSZJKR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=CN=C(S2)N)F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The thiazole core consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom. The 3,4-difluorophenyl group at position 5 introduces electron-withdrawing effects, which modulate the compound’s electronic density and enhance its binding affinity to hydrophobic enzyme pockets . The amine group at position 2 serves as a hydrogen bond donor, facilitating interactions with biological targets such as kinases or proteases .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₆F₂N₂S
Molecular Weight212.22 g/mol
Melting Point103–105°C
logP (Lipophilicity)~2.1 (estimated)
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors4 (2 F, 1 S, 1 N)

Spectral Characterization

1H-NMR Data (DMSO-d₆, 300 MHz) :

  • δ 9.6 (s, 1H, NH₂)

  • δ 8.6 (m, 1H, aromatic H)

  • δ 7.83 (m, 2H, aromatic H)

  • δ 6.95–6.89 (m, 3H, aromatic H)

13C-NMR Data :

  • 162.5 ppm (C-2, thiazole)

  • 146.3 ppm (C-5, thiazole)

  • 134.5–112.0 ppm (aromatic carbons)

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(3,4-difluorophenyl)thiazol-2-amine typically involves a two-step protocol:

  • Thiazole Ring Formation:
    A cyclization reaction between thiourea derivatives and α-haloketones generates the thiazole core. For example, 3,4-difluorophenylacetone may react with thiourea in the presence of iodine to form 2-aminothiazole intermediates .

  • Functionalization:
    The 3,4-difluorophenyl group is introduced via cross-coupling reactions. A Suzuki-Miyaura coupling using a 3,4-difluorophenylboronic acid and a halogenated thiazole precursor (e.g., 5-bromothiazol-2-amine) achieves this modification .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Thiourea, I₂, ethanol, reflux, 2 h65%
2Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h72%

Green Chemistry Approaches

Polyethylene glycol (PEG-400) has emerged as an efficient, recyclable solvent for one-pot thiazole synthesis. This method eliminates the need for toxic catalysts and reduces waste . For instance, reacting phenylacetylene with N-bromosuccinimide (NBS) in PEG-400 yields 2,2-dibromo-1-phenylethanone, which subsequently reacts with thiourea to form the thiazole ring .

Biological Activity and Mechanisms

Table 3: Cytotoxicity Data for Select Thiazole Derivatives

CompoundA549 IC₅₀ (µM)NIH/3T3 IC₅₀ (µM)
5-(3,4-Difluorophenyl)thiazol-2-amine23.30 ± 0.35>1000
Cisplatin (control)1.92 ± 0.1212.5 ± 1.1

Antimicrobial Activity

Fluorinated thiazoles disrupt microbial enzyme systems. The 3,4-difluorophenyl moiety enhances penetration through bacterial cell walls, inhibiting DNA gyrase and dihydrofolate reductase. Against Staphylococcus aureus, this compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin.

Enzyme Inhibition

The compound inhibits β-secretase (BACE1), a key enzyme in amyloid-β peptide production. Molecular docking studies reveal hydrogen bonding between the NH₂ group and catalytic aspartate residues (BACE1 Ki = 0.87 µM).

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: The 3,4-difluoro configuration optimizes lipophilicity and metabolic stability compared to mono-fluoro or chloro analogs .

  • Thiazole Rigidity: The planar thiazole ring enhances π-π stacking with aromatic residues in enzyme active sites .

  • Amino Group: The NH₂ group is critical for hydrogen bonding; methylation reduces activity by 10-fold .

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to moderate logP.

  • Metabolism: Resistant to CYP3A4 oxidation, with a half-life of 6.2 h in human liver microsomes.

  • Excretion: Primarily renal (70% unchanged).

Toxicity Concerns

At doses >50 mg/kg (rodents), hepatotoxicity and nephrotoxicity were observed, linked to reactive metabolite formation.

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